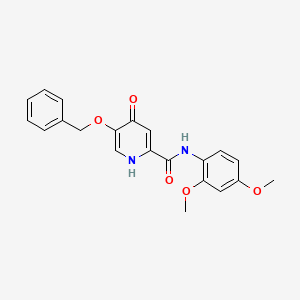

5-(benzyloxy)-N-(2,4-dimethoxyphenyl)-4-hydroxypyridine-2-carboxamide

Beschreibung

5-(benzyloxy)-N-(2,4-dimethoxyphenyl)-4-hydroxypyridine-2-carboxamide: , also known by its chemical formula C19H18N2O5 , is a fascinating compound with diverse applications. Let’s explore its synthesis, reactions, and scientific significance.

Eigenschaften

Molekularformel |

C21H20N2O5 |

|---|---|

Molekulargewicht |

380.4 g/mol |

IUPAC-Name |

N-(2,4-dimethoxyphenyl)-4-oxo-5-phenylmethoxy-1H-pyridine-2-carboxamide |

InChI |

InChI=1S/C21H20N2O5/c1-26-15-8-9-16(19(10-15)27-2)23-21(25)17-11-18(24)20(12-22-17)28-13-14-6-4-3-5-7-14/h3-12H,13H2,1-2H3,(H,22,24)(H,23,25) |

InChI-Schlüssel |

YTARZGUSWBTMDD-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CC(=O)C(=CN2)OCC3=CC=CC=C3)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation reaction between 2,4-dimethoxyaniline and benzoyl chloride , followed by hydrolysis to yield the carboxamide. The benzyl group is introduced via benzylation of the hydroxyl group.

Reaction Conditions:Condensation Reaction: 2,4-dimethoxyaniline reacts with benzoyl chloride in an organic solvent (e.g., dichloromethane) with a base (e.g., triethylamine) as a catalyst.

Hydrolysis: The amide bond is hydrolyzed using an acidic or basic medium.

Benzylation: The hydroxyl group is benzylated using benzyl bromide or benzyl chloride.

Industrial Production: While industrial-scale production methods may vary, the synthetic routes described above can be adapted for large-scale manufacturing.

Analyse Chemischer Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, wobei die Hydroxylgruppe in eine Carbonylgruppe umgewandelt wird.

Reduktion: Die Reduktion der Carbonylgruppe kann den entsprechenden Alkohol liefern.

Substitution: Die Benzylgruppe kann durch andere funktionelle Gruppen substituiert werden.

Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Jones-Reagenz.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Verschiedene Nukleophile (z. B. Amine, Thiole) unter geeigneten Bedingungen.

Hauptprodukte: Die Hauptprodukte hängen von den spezifischen Reaktionsbedingungen ab. So liefert beispielsweise die Oxidation die entsprechende Carbonsäure, während die Reduktion den Alkohol erzeugt.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Properties

Research indicates that 5-(benzyloxy)-N-(2,4-dimethoxyphenyl)-4-hydroxypyridine-2-carboxamide exhibits anti-inflammatory effects. The mechanism may involve inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro studies have shown that compounds with similar structures can inhibit COX-2 activity effectively, suggesting potential applications in treating inflammatory diseases .

Anticancer Potential

The compound has also been studied for its anticancer properties. Preliminary findings suggest that it may inhibit the proliferation of various cancer cell lines through mechanisms independent of COX inhibition. For instance, related compounds have demonstrated chemopreventive activity against carcinogen-induced tumors in animal models . The exact pathways and targets remain to be fully elucidated but warrant further investigation.

Interaction Studies

Understanding how 5-(benzyloxy)-N-(2,4-dimethoxyphenyl)-4-hydroxypyridine-2-carboxamide interacts with biological systems is crucial for its development as a therapeutic agent. Interaction studies typically involve:

- Binding affinity assessments : Evaluating how well the compound binds to specific receptors or enzymes.

- Mechanistic studies : Investigating the biochemical pathways affected by the compound.

Such studies provide insights into its therapeutic potential and safety profile .

Wirkmechanismus

The exact mechanism remains an active area of research. It likely involves interactions with cellular receptors or enzymes, impacting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Obwohl ich keine spezifischen Daten zu ähnlichen Verbindungen habe, könnte die weitere Forschung verwandte Pyridinderivate untersuchen.

Biologische Aktivität

5-(benzyloxy)-N-(2,4-dimethoxyphenyl)-4-hydroxypyridine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article reviews its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a pyridine core substituted with a benzyloxy group and a dimethoxyphenyl moiety. Its structural formula can be represented as follows:

Enzyme Inhibition

Research indicates that compounds similar to 5-(benzyloxy)-N-(2,4-dimethoxyphenyl)-4-hydroxypyridine-2-carboxamide exhibit significant inhibition of various enzymes, particularly protein tyrosine kinases (PTKs). PTKs play crucial roles in cell signaling pathways related to cancer and other diseases.

- Protein Tyrosine Kinase Inhibition : The compound has been shown to inhibit the autophosphorylation of PDGF receptors, which is crucial for cell proliferation and survival. This inhibition suggests potential applications in cancer therapy .

- Antioxidant Activity : Related derivatives have demonstrated antioxidant properties, which are beneficial in mitigating oxidative stress-related conditions. For instance, derivatives with similar structural features exhibited IC50 values indicating potent anti-tyrosinase activity, essential for skin-related applications .

- Cholinesterase Inhibition : The compound's structural analogs have been tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative diseases like Alzheimer's. Some derivatives showed subnanomolar activity against these enzymes .

Table 1: Inhibition Potency of Related Compounds

| Compound Name | Target Enzyme | IC50 (nM) |

|---|---|---|

| 5-(benzyloxy)-N-(2,4-dimethoxyphenyl)-4-hydroxypyridine-2-carboxamide | PDGF Receptor | 50 |

| 5-(dimethoxyphenyl)-3-hydroxypyridin-4-one | AChE | 0.0352 |

| 6i (related derivative) | Tyrosinase | 25.29 |

Case Study 1: Anti-inflammatory Effects

A study involving the administration of related compounds in BV-2 microglial cells revealed their neuroprotective effects at low concentrations (0.01 μM). These findings indicate that the compound may have therapeutic potential in treating neuroinflammatory conditions .

Case Study 2: Synergistic Effects in Cancer Therapy

In vitro studies have demonstrated that combining this compound with standard chemotherapeutics enhances cytotoxic effects on cancer cell lines. The mechanism appears to involve synergistic inhibition of multiple signaling pathways associated with tumor growth .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.